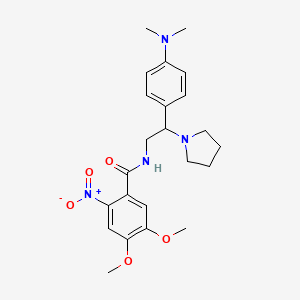

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and material science. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and can be carried out under specific conditions such as microwave irradiation. For instance, a novel dihydropyridine derivative was synthesized using a Hantzsch ester synthesis approach, which is a multicomponent reaction involving 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl 3-oxobutanoate, and ammonium carbonate under microwave irradiation . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction methods. For example, the crystal structure of a dihydropyridine derivative was analyzed, revealing intermolecular hydrogen bonding and the boat conformation of the dihydropyridine ring . These techniques could be applied to determine the molecular structure of "this compound" and to understand its conformation and bonding interactions.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve reductive chemistry, where nitro groups can be enzymatically reduced to amines or hydroxylamines in an oxygen-inhibited process . The reduction products of these reactions can be more cytotoxic than the parent drug, indicating a potential for selective toxicity in hypoxic cells . This information could be relevant for the compound if it undergoes similar reductive transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular interactions and crystal packing. For example, the stability and molar ratios of solvates of an antibacterial agent were established through thermal analysis, and desolvation studies yielded anhydrous forms of the compound . These findings suggest that the physical and chemical properties of "this compound" could also be studied through similar analytical techniques to understand its stability, solvation, and desolvation behaviors.

Scientific Research Applications

Molecular Complexes and Co-crystals

Studies on molecular complexes and co-crystals involving similar structural components indicate potential applications in designing new solid forms of pharmaceuticals. The ability of certain compounds to form solvates and co-crystals with solvents or other compounds, such as pyridyl bases and aminobenzamides, suggests avenues for enhancing the stability, solubility, or bioavailability of active pharmaceutical ingredients (APIs) (Vangala, Tan, & Chow, 2013).

Structural Properties and Rotational Barriers

Research on the structural properties and barriers to rotation around specific bonds in molecules with similar structures provides insights into their conformational behavior and potential reactivity. Such studies can aid in the design of molecules with desired electronic and steric properties for applications in material science or as pharmaceutical intermediates (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Nonlinear Optical Properties

Compounds containing dimethylamino phenyl groups have been explored for their potential in nonlinear optics. For example, the preparation of stilbazolium derivatives with substitutions aimed at enhancing solubility and nonlinear optical performance suggests possible applications in optical technologies and materials science (Okada et al., 2003).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, related to the structural motif of the query compound, have been synthesized and evaluated for antitumor and antioxidant activities. Such studies underline the therapeutic potential of molecules with similar structural frameworks, providing a basis for the development of new drugs with specific biological activities (Bialy & Gouda, 2011).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5/c1-25(2)17-9-7-16(8-10-17)20(26-11-5-6-12-26)15-24-23(28)18-13-21(31-3)22(32-4)14-19(18)27(29)30/h7-10,13-14,20H,5-6,11-12,15H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETLTLGKZBDCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)